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Compound of Interest

Compound Name: Swis

Cat. No.: B1193652

Welcome to the technical support center for researchers focusing on the efficient knockout of

the SWI5 gene in Saccharomyces cerevisiae. This resource provides in-depth troubleshooting
guides, frequently asked questions (FAQSs), detailed experimental protocols, and comparative

data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide

This section addresses common issues and questions that may arise during the SWI5 gene
knockout workflow.

Q1: 1 am not getting any colonies on my selection plate after transformation. What could be the
problem?

Al: This is a common issue that can stem from several factors. Here's a troubleshooting
checkilist:

» Transformation Efficiency: The lithium acetate method is sensitive to procedural variations.
Ensure all steps, especially the heat shock, are performed at the correct temperature and
duration. The quality and concentration of carrier DNA and PEG are also critical.

o DNA Quality and Quantity: Use high-quality, purified PCR product or CRISPR/Cas9
plasmids. For PCR-based knockouts, a sufficient amount of the knockout cassette is crucial;
aim for at least 1 pg of DNA.
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o Selection Plates: Confirm that the antibiotic or selective agent in your plates is at the correct
concentration and has not expired.

o Cell Viability: Ensure your yeast cells are healthy and in the mid-logarithmic growth phase
before starting the transformation protocol.

o Recovery Step: After transformation, especially when using drug resistance markers, a
recovery step in non-selective rich media (like YPD) for a few hours before plating can
significantly increase the number of viable colonies.

Q2: | have colonies, but PCR verification shows my SWI5 gene is still present. Why did the
knockout fail?

A2: This indicates that while the transformation was successful (cells took up the selection
marker), the desired homologous recombination event at the SWI5 locus did not occur.
Potential reasons include:

 Incorrect Homology Arms: The flanking sequences on your knockout cassette must perfectly
match the regions upstream and downstream of the SWI5 open reading frame. Any
mismatches can drastically reduce recombination efficiency. Re-verify your primer designs
and sequencing of the cassette.

« Insufficient Homology Length: For PCR-based knockouts, homology arms are typically 40-60
bp. If efficiency is low, increasing the length to 80-100 bp can improve targeting.

e CRISPR/Cas9 Issues:

o gRNA Inefficiency: The guide RNA may not be efficiently directing Cas9 to the SWIS locus.
It's advisable to test multiple gRNA designs.

o Inefficient Cleavage: Cas9 expression levels might be too low.

o NHEJ vs. HDR: The double-strand break created by Cas9 can be repaired by either non-
homologous end joining (NHEJ) or homology-directed repair (HDR). If a donor template
for HDR is not provided or is inefficiently used, the break may be repaired by the error-
prone NHEJ pathway, which can result in small insertions or deletions that may not fully
knock out the gene and might not be easily detectable by standard PCR.
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 Diploid Strain: If you are working with a diploid strain, you may have successfully knocked
out one copy of SWI5, but the other copy remains, which would be detected by PCR.

Q3: My swi5A mutant shows a clumping phenotype. Is this expected?

A3: Yes, a clumping or cell separation defect is a known phenotype for swi5A mutants.[1] SWI5
is a transcription factor that, along with ACE2, regulates the expression of genes involved in
cell separation after mitosis, such as the chitinase-encoding gene CTS1.[1] Disruption of SWI5
can lead to incomplete cell separation, resulting in clusters of cells.

Q4: Are there any viability issues associated with knocking out SWI5?

A4: While SWI5 is not an essential gene, its deletion can lead to certain growth defects and
sensitivities. SWI5 plays a role in the exit from mitosis by inducing the expression of the Cdk-
inhibitor Sic1.[2] Consequently, swi5A strains can be hypersensitive to overexpression of the B-
type cyclin CLB2 and may show synthetic lethality with deletions of other genes involved in
mitotic exit, such as DBF2.[2] Under standard laboratory conditions, however, swiSA strains are
generally viable.

Quantitative Data on Knockout Efficiency

The efficiency of gene knockout in yeast can vary depending on the method used. Below is a
summary of reported efficiencies for homologous recombination and CRISPR/Cas9-mediated
methods in Saccharomyces cerevisiae. Note that these are general figures and efficiency at the
SWI5 locus may vary.
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Method Typical Efficiency Key Considerations

) Dependent on homology arm
PCR-based Homologous 1-10% (can be higher for some ]
o ] length, DNA concentration,
Recombination loci) ] o
and transformation efficiency.

_ Requires efficient Cas9
CRISPR/Cas9 with dsDNA

60-80% cleavage and a well-designed
donor

donor template.[3][4]

Generally lower efficiency than

CRISPR/Cas9 with ssDNA ] ]
20-50% with dsDNA donors, but easier

oligo donor ]
to implement.

Experimental Protocols
PCR-Based SWI5 Knockout via Homologous
Recombination

This protocol describes the replacement of the SWI5 open reading frame (ORF) with a
selectable marker cassette (e.g., kanMX).

1.1. Primer Design:

» Forward Primer: 40-60 bases homologous to the sequence immediately upstream of the
SWIS start codon, followed by ~20 bases that anneal to the 5' end of the selectable marker
cassette.

o Reverse Primer: 40-60 bases homologous to the reverse complement of the sequence
immediately downstream of the SWI5 stop codon, followed by ~20 bases that anneal to the

3' end of the selectable marker cassette.
1.2. PCR Amplification of the Knockout Cassette:

e Set up a standard PCR reaction using a plasmid containing the desired selectable marker as
a template and the primers designed in step 1.1.

e Use a high-fidelity DNA polymerase to minimize errors.
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e Run the PCR product on an agarose gel to confirm the correct size.

o Purify the PCR product using a standard kit. Elute in a small volume to obtain a high
concentration.

1.3. Yeast Transformation (Lithium Acetate Method):
 Inoculate 5 mL of YPD with the desired yeast strain and grow overnight at 30°C.

o The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2
and grow to an OD600 of 0.6-0.8.

o Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

e Wash the cells with 25 mL of sterile water.

e Resuspend the cells in 1 mL of 100 mM Lithium Acetate (LiAc).
e Incubate at 30°C for 30 minutes with shaking.

o Prepare the transformation mix in a microfuge tube:

[e]

240 pL 50% (w/v) PEG 3350

o

36 uL 1.0 M LiAc

[¢]

25 uL single-stranded carrier DNA (e.g., salmon sperm DNA)

[e]

1-5 ug of purified PCR product (in < 50 pL of water)

[e]

50 pL of competent yeast cells

e Vortex to mix thoroughly.

e Incubate at 42°C for 40 minutes (heat shock).

o Pellet the cells by centrifugation at 8,000 x g for 1 minute.

* Remove the supernatant and resuspend the cells in 1 mL of sterile water.
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e Plate 100-200 pL onto selective plates (e.g., YPD + G418 for kanMX).

e Incubate at 30°C for 2-3 days until colonies appear.

CRISPRI/Cas9-Mediated SWI5 Knockout

This protocol involves co-transforming a plasmid expressing Cas9 and a guide RNA (gRNA)
targeting SWI5, along with a donor DNA template for repair.

2.1. gRNA Design:

e Select a 20-nucleotide target sequence in the SWI5 ORF that is followed by a Protospacer
Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

e Use online tools to minimize off-target effects.
o Clone the gRNA sequence into a Cas9 expression vector.
2.2. Donor DNA Design:

e For a complete knockout, the donor DNA should consist of a selectable marker flanked by
40-60 bp homology arms corresponding to the regions upstream and downstream of the
Cas9 cut site.

 Alternatively, for a markerless deletion, the donor can be a short single-stranded
oligonucleotide with homology arms flanking the desired deletion.

2.3. Transformation:

» Follow the Lithium Acetate transformation protocol (section 1.3), co-transforming the
Cas9/gRNA plasmid and the donor DNA template.

PCR Verification of SWI5 Knockout

This protocol is used to confirm the correct integration of the knockout cassette at the SWI5
locus.

3.1. Primer Design:
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Forward Confirmation Primer (P1): Anneals to the genomic DNA upstream of the 5’
homology arm used for the knockout cassette.

Reverse Confirmation Primer (P2): Anneals to the genomic DNA downstream of the 3'
homology arm.

Internal Marker Primer (P3): Anneals within the selectable marker cassette.

Internal SWI5 Primer (P4): Anneals within the SWI5 ORF.

3.2. Colony PCR:

Pick a small amount of a single colony and resuspend it in 20 pL of sterile water.
Boil the cell suspension at 95°C for 5 minutes to lyse the cells.
Use 1 pL of the boiled cell suspension as the template for three separate PCR reactions:

o Reaction A (Knockout Confirmation): Primers P1 and P3. A band of the expected size
indicates correct 5' integration.

o Reaction B (Wild-Type Check): Primers P1 and P4. The absence of a band indicates the
deletion of the SWI5 ORF.

o Reaction C (Full Locus Check): Primers P1 and P2. The band for a successful knockout
will be larger (or smaller, depending on the marker size) than the wild-type band.

Visualizations
SWI5 Regulatory Pathway in the Cell Cycle

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

G2/M Phase

GWIS TranscriptiorD
[Swis Protein (CytoplasmicD

)

Phosphorylation

Anaghase

Ghosphorylated Swib (Inactive, CytoplasmicD

Telophase

XDephosphorylation

Dephosphorylated Swi5]

Nuclear Import

Early (51 Phase

[SICl TranscriptiorD GO TranscriptioD GGTZ TranscriptioD GSHl TranscriptioD

Click to download full resolution via product page

Caption: Regulation of Swi5p activity and localization through the yeast cell cycle.
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Experimental Workflow for PCR-Based Gene Knockout
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Caption: Workflow for SWI5 gene knockout using PCR-based homologous recombination.
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Caption: Decision tree for troubleshooting SWI5 knockout verification by PCR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact
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Our mission is to be the trusted global source of Hastt
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